A Technical Guide to the Research Applications of 2-Chloro-3-hydroxypropionic Acid
A Technical Guide to the Research Applications of 2-Chloro-3-hydroxypropionic Acid
This guide provides an in-depth exploration of 2-Chloro-3-hydroxypropionic acid (CAS No: 138250-73-4), a bifunctional molecule increasingly recognized for its utility in specialized research applications.[1][2] As a chiral molecule featuring a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, it serves as a versatile tool for chemical synthesis and as a probe in biochemical systems. This document will detail its core applications, provide field-proven insights into experimental design, and offer validated protocols to guide researchers in drug development and chemical biology.
Core Physicochemical & Safety Profile
Before its application, a thorough understanding of 2-Chloro-3-hydroxypropionic acid's properties is paramount. It is a solid at room temperature with a molecular weight of 124.52 g/mol .[1][2] The presence of multiple functional groups—carboxylic acid, chloro, and hydroxyl—dictates its reactivity and utility.[2]
Crucially, this compound is classified as highly toxic and corrosive. It is toxic if swallowed and causes severe skin burns and eye damage.[1] All handling must be conducted within a certified fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Accidental exposure requires immediate and thorough rinsing of the affected area and prompt medical attention.[3]
| Property | Value | Source |
| Molecular Formula | C3H5ClO3 | PubChem[1] |
| Molecular Weight | 124.52 g/mol | PubChem[1] |
| CAS Number | 138250-73-4 | MilliporeSigma[2] |
| Physical Form | Solid | MilliporeSigma[2] |
| Melting Point | 52-56 °C | MilliporeSigma[2] |
| Key Functional Groups | Carboxylic Acid, Chloro, Hydroxyl | MilliporeSigma[2] |
| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Corrosion 1B | ECHA C&L Inventory[1] |
Application in Organic Synthesis: A Versatile Chiral Building Block
The primary research application of 2-Chloro-3-hydroxypropionic acid is as a sophisticated building block for the synthesis of complex organic molecules, particularly novel heterocyclic compounds. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential, controlled chemical modifications.
Rationale for Synthetic Utility
The molecule's structure is a synthetic chemist's asset. The carboxylic acid and hydroxyl groups provide handles for esterification, amidation, or oxidation reactions. The chlorine atom, positioned at the alpha-carbon to the carboxyl group, is an excellent leaving group, making it a prime site for nucleophilic substitution. This trifecta of reactivity allows it to serve as a linchpin in constructing molecular scaffolds of interest in medicinal chemistry. While direct protocols for 2-Chloro-3-hydroxypropionic acid are not extensively published, its utility can be confidently inferred from established syntheses using structurally analogous compounds, such as 2-chloroalkanoic acids and halogenated hydroxyacids.[4][5]
For instance, the synthesis of chiral alcohols and alkyloxiranes often relies on 2-chloroalkanoic acids derived from amino acids.[5] Similarly, fluorinated biopolymers have been synthesized using 2-fluoro-3-hydroxypropionic acid, highlighting the utility of this structural motif.[4][6][7]
Generalized Workflow: Synthesis of a Substituted Thiazole
The following workflow illustrates how 2-Chloro-3-hydroxypropionic acid could be employed in a Hantzsch-type thiazole synthesis, a foundational reaction in medicinal chemistry for creating this important heterocyclic core.
Caption: Generalized workflow for thiazole synthesis.
Experimental Protocol: A Foundational Approach
This protocol is a representative, generalized procedure adapted from similar heterocyclic syntheses. Researchers must optimize conditions such as solvent, temperature, and reaction time for their specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Chloro-3-hydroxypropionic acid in a suitable polar aprotic solvent (e.g., ethanol or acetone).
-
Addition of Nucleophile: Add 1.1 equivalents of a substituted thiourea to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial nucleophilic substitution, forming the isothiouronium intermediate.
-
Cyclization: Gently heat the reaction mixture to reflux (typically 50-80°C, solvent-dependent) for 4-6 hours to promote intramolecular condensation and ring closure.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via recrystallization or column chromatography on silica gel to yield the target thiazole derivative.
-
-
Characterization: Confirm the structure of the purified compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Application in Biochemistry: A Probe for Enzyme Inhibition
A more specialized and powerful application of this molecule's chemical relatives is in the study of enzyme mechanisms. Specifically, the coenzyme A (CoA) derivative of a related compound, 3-chloropropionic acid, has been demonstrated to be a potent irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[8] This provides a validated blueprint for using 2-Chloro-3-hydroxypropionic acid (likely as its CoA derivative) to probe the active sites of enzymes, particularly those that process acyl-CoA substrates.
Mechanism of Action: Active-Site-Directed Alkylation
The study on HMG-CoA synthase revealed that 3-chloropropionyl-CoA acts as an active-site-directed irreversible inhibitor.[8] The enzyme's active site recognizes the CoA moiety, drawing the reactive chloropropionyl group into close proximity with key catalytic residues. Inactivation occurs via the alkylation of a critical cysteine residue within the active site, forming a stable covalent bond.[8] This mechanism is supported by the following observations:
-
The inactivation follows pseudo-first-order kinetics.[8]
-
The presence of the natural substrate protects the enzyme from inactivation.[8]
-
Radiolabeled inhibitor binds covalently with a stoichiometry of nearly one inhibitor molecule per active site.[8]
-
Analysis of the digested, labeled enzyme identified a carboxyethylcysteine adduct, confirming the alkylation event.[8]
Caption: Mechanism of irreversible enzyme inhibition.
Kinetic Profile of HMG-CoA Synthase Inhibition
The interaction between 3-chloropropionyl-CoA and HMG-CoA synthase was characterized by specific kinetic parameters, which serve as a benchmark for similar studies.
| Kinetic Parameter | Description | Reported Value | Source |
| Ki | Inhibitor dissociation constant; reflects binding affinity to the active site. | 15 µM | PubMed[8] |
| kinact | Maximum rate of inactivation at saturating inhibitor concentrations. | 0.31 min-1 | PubMed[8] |
Protocol for Characterizing Enzyme Inhibition
This protocol outlines the steps to determine if 2-Chloro-3-hydroxypropionic acid (or its synthetically prepared CoA analog) acts as an irreversible inhibitor against a target enzyme.
-
Synthesis of the Probe: If required, synthesize the Coenzyme A thioester of 2-Chloro-3-hydroxypropionic acid using standard biochemical coupling methods.
-
Enzyme Activity Assay:
-
Establish a reliable, continuous spectrophotometric or fluorometric assay to measure the activity of the purified target enzyme under initial velocity conditions.
-
Determine the Km of the enzyme for its natural substrate.
-
-
Time-Dependent Inactivation Assay:
-
Pre-incubate the enzyme at a fixed concentration in a suitable buffer at a constant temperature.
-
Initiate the inactivation by adding various concentrations of the potential inhibitor (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately dilute the aliquot into the enzyme activity assay mixture (containing a high concentration of the natural substrate to stop further inactivation) and measure the residual enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percent remaining activity versus the pre-incubation time. A linear relationship suggests pseudo-first-order kinetics.
-
The negative slope of each line represents the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the Ki and kinact.
-
-
Substrate Protection Experiment:
-
Repeat the time-dependent inactivation assay at a fixed, high concentration of the inhibitor in the absence and presence of a saturating concentration of the enzyme's natural substrate.
-
A significantly slower rate of inactivation in the presence of the substrate confirms that the inhibitor acts at the active site.
-
Future Directions: Biocatalysis and Novel Polymers
Looking ahead, the research utility of halogenated hydroxypropionic acids is expanding. Recent work on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli demonstrates a powerful, sustainable route to producing these chiral building blocks.[6][7][9] This "green chemistry" approach, which utilizes enzymes like methylmalonyl CoA synthase and reductase, could be adapted for 2-Chloro-3-hydroxypropionic acid, potentially offering a safer and more efficient production method.[6][7] Furthermore, these molecules are valuable monomers for creating novel fluorinated or chlorinated biopolymers, which may possess unique properties such as enhanced thermal stability or chemical resistance for materials science applications.[6][7]
Conclusion
While not a commonplace laboratory reagent, 2-Chloro-3-hydroxypropionic acid is a potent and versatile molecule for specialized research. Its primary value lies in its role as a multi-functional building block for synthesizing complex heterocyclic structures in medicinal chemistry. Furthermore, the established reactivity of its structural analogs as mechanism-based enzyme inhibitors provides a compelling rationale for its use in chemical biology to probe enzyme active sites. Due to its significant toxicity, all research must be conducted with stringent safety protocols. The continued exploration of both chemical and biocatalytic routes involving this compound promises to yield novel materials and deeper biochemical insights.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564951, 2-Chloro-3-hydroxypropionic acid. Available: [Link]
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Georganics Ltd. (2013). 2-CHLORO-3-HYDROXYPROPIONIC ACID Safety Data Sheet. Available: [Link]
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Organic Syntheses Procedure. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Available: [Link]
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Valdehuesa, K. N. G., et al. (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Molecules, 23(2), 465. Available: [Link]
- Google Patents (2001). WO2001016346A1 - Production of 3-hydroxypropionic acid in recombinant organisms.
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Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available: [Link]
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ResearchGate (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available: [Link]
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Frontiers Media S.A. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available: [Link]
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Al-Haideri, R. A. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(3), 75-86. Available: [Link]
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PubMed (2024). Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration. ACS Synthetic Biology, 13(10), 3366-3377. Available: [Link]
-
Liu, Y., et al. (2019). The Expression Modulation of the Key Enzyme Acc for Highly Efficient 3-Hydroxypropionic Acid Production. Frontiers in Bioengineering and Biotechnology, 7, 23. Available: [Link]
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Miziorko, H. M., & Behnke, C. E. (1985). Active-site-directed inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by 3-chloropropionyl coenzyme A. Biochemistry, 24(12), 3174-9. Available: [Link]
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